Tris(vinyldimethylsiloxy)phenylsilane
Overview
Description
Tris(vinyldimethylsiloxy)phenylsilane: is an organosilicon compound with the molecular formula C18H32O3Si4 and a molecular weight of 408.79 g/mol . It is characterized by the presence of vinyl groups and a phenyl group attached to a siloxane backbone. This compound is commonly used as a chemical intermediate in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(vinyldimethylsiloxy)phenylsilane can be synthesized through the hydrosilylation reaction of phenylsilane with vinyl-functionalized siloxanes. The reaction typically involves the use of a platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(vinyldimethylsiloxy)phenylsilane can undergo oxidation reactions, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Silanol and siloxane derivatives.
Reduction: Ethyl-substituted siloxanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tris(vinyldimethylsiloxy)phenylsilane is used as a precursor in the synthesis of advanced materials, including silicone polymers and resins. It is also employed in the development of novel organosilicon compounds with unique properties .
Biology: In biological research, this compound is utilized in the modification of biomolecules and surfaces to enhance biocompatibility and functionality .
Medicine: This compound is explored for its potential in drug delivery systems and medical device coatings due to its biocompatibility and chemical stability .
Industry: this compound is widely used in the production of adhesives, sealants, and coatings. Its ability to form strong Si-O-Si linkages makes it valuable in enhancing the mechanical properties and durability of materials .
Mechanism of Action
The mechanism of action of tris(vinyldimethylsiloxy)phenylsilane involves its ability to form stable Si-O-Si linkages through hydrosilylation and other chemical reactions. These linkages contribute to the compound’s effectiveness in modifying surfaces and enhancing material properties. The vinyl groups provide sites for further chemical modifications, allowing for the creation of tailored organosilicon compounds .
Comparison with Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methylvinyldimethoxysilane
- Methylvinyldiethoxysilane
Comparison: Tris(vinyldimethylsiloxy)phenylsilane is unique due to the presence of both vinyl and phenyl groups, which provide a balance of reactivity and stability. Compared to other vinyl silanes, it offers enhanced mechanical properties and chemical versatility, making it suitable for a broader range of applications .
Biological Activity
Tris(vinyldimethylsiloxy)phenylsilane is a specialized organofunctional silane compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
This compound is characterized by the presence of vinyl and dimethylsiloxy groups attached to a phenyl ring. These structural features contribute to its reactivity and potential applications in various fields, including materials science and biochemistry. The compound is typically a clear liquid with a specific gravity of 0.95 and is moisture-sensitive, which influences its handling and storage conditions .
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its interactions with biological systems, particularly its potential antimicrobial and anti-inflammatory properties. The following sections summarize key findings related to these activities.
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of organosilicon compounds, including this compound. These compounds are known to disrupt microbial cell membranes, leading to cell lysis.
- Mechanism of Action : The antimicrobial action is believed to stem from the siloxane backbone's ability to interact with lipid membranes, causing structural disruptions. This interaction can enhance permeability, leading to leakage of intracellular components .
- Case Studies : In laboratory settings, formulations containing this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study indicated significant inhibition of bacterial growth in cultures treated with silane derivatives.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored, particularly in the context of silicone-based materials used in medical applications.
- Research Findings : Some studies suggest that silanes can modulate inflammatory responses by influencing cytokine production and immune cell activity. For example, silanes have been shown to reduce the expression of pro-inflammatory cytokines in vitro, indicating potential therapeutic benefits in inflammatory diseases .
- Applications in Medicine : The compound's properties may be leveraged in developing coatings for medical devices that minimize inflammatory responses upon implantation or contact with biological tissues .
Comparative Biological Activity Table
Property | This compound | Other Organosilanes |
---|---|---|
Antimicrobial Activity | Effective against Gram-positive/negative | Varies; some show limited activity |
Anti-inflammatory Effects | Modulates cytokine production | Many exhibit similar effects |
Mechanism | Disrupts cell membranes | Various; often membrane-related |
Properties
IUPAC Name |
tris[[ethenyl(dimethyl)silyl]oxy]-phenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3Si4/c1-10-22(4,5)19-25(20-23(6,7)11-2,21-24(8,9)12-3)18-16-14-13-15-17-18/h10-17H,1-3H2,4-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVYGTWMOAIWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975539 | |
Record name | 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60111-47-9 | |
Record name | 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60111-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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